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Compound of Interest

Compound Name: 6-Fluoronaphthalen-2-OL

Cat. No.: B077081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoronaphthalen-2-ol, a
fluorinated aromatic compound of significant interest in medicinal chemistry and materials

science. Given its structural features, it serves as a valuable intermediate for the synthesis of

novel therapeutic agents and functional materials. This document details its core properties, a

proposed synthetic route, predicted spectroscopic data, and potential biological applications,

with a focus on its relevance to drug discovery.

Core Compound Information
6-Fluoronaphthalen-2-ol, also known as 6-fluoro-2-naphthol, is a derivative of naphthalene.

The strategic placement of a fluorine atom can significantly modulate the physicochemical

properties of the parent molecule, including its lipophilicity, metabolic stability, and binding

affinity to biological targets. This makes it a desirable building block in the design of new

pharmaceuticals.

Chemical Structure:

Table 1: Physicochemical and Registry Information for 6-Fluoronaphthalen-2-ol
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Property Value Reference

CAS Number 13101-83-2 [1]

Molecular Formula C₁₀H₇FO [1]

Molecular Weight 162.16 g/mol [1]

IUPAC Name 6-fluoronaphthalen-2-ol

Canonical SMILES
C1=CC2=C(C=CC(=C2)F)C=C

1O

Predicted pKa 9.51 ± 0.40

Predicted logP 2.68

Physical Form Solid

Spectroscopic Characterization (Predicted)
While experimental spectra for 6-Fluoronaphthalen-2-ol are not widely available in the public

domain, ¹H and ¹³C NMR chemical shifts can be predicted based on established principles of

fluorine's electronic effects on aromatic systems and by comparison with analogous

compounds. These predictions are invaluable for the structural verification of synthesized

material.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Fluoronaphthalen-2-ol (in CDCl₃)
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¹H NMR Predicted Shift (ppm) Description

H-1 ~ 7.15 Doublet

H-3 ~ 7.10 Doublet of doublets

H-4 ~ 7.70 Doublet

H-5 ~ 7.80 Doublet of doublets

H-7 ~ 7.25
Doublet of doublets (coupling

to F)

H-8 ~ 7.75
Doublet of doublets (coupling

to F)

OH ~ 5.0-6.0 Broad singlet

¹³C NMR Predicted Shift (ppm) Description

C-1 ~ 109.5 CH

C-2 ~ 154.0 C-OH

C-3 ~ 118.0 CH

C-4 ~ 130.0 CH

C-4a ~ 128.5 Quaternary C

C-5 ~ 125.0 CH (doublet, J(C-F) ~ 9 Hz)

C-6 ~ 161.0
C-F (large doublet, J(C-F) ~

245 Hz)

C-7 ~ 112.0 CH (doublet, J(C-F) ~ 25 Hz)

C-8 ~ 131.0 CH (doublet, J(C-F) ~ 5 Hz)

C-8a ~ 135.0 Quaternary C

Note: Predicted values are estimates. Actual experimental values may vary. Coupling constants

(J) to fluorine are particularly characteristic.
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Experimental Protocols: Proposed Synthesis
A direct, published experimental protocol for the synthesis of 6-Fluoronaphthalen-2-ol is not

readily available. However, a plausible and robust synthetic route can be proposed based on

well-established transformations in organic chemistry, starting from the commercially available

6-bromo-2-naphthol or via a Sandmeyer-type reaction from an amino precursor. The following

protocol outlines a hypothetical synthesis starting from 6-amino-2-naphthol via a Balz-

Schiemann reaction.

Protocol 1: Synthesis of 6-Fluoronaphthalen-2-ol via Balz-Schiemann Reaction

Step 1: Diazotization of 6-Amino-2-naphthol

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer,

and a dropping funnel, suspend 6-amino-2-naphthol (1 equivalent) in a solution of fluoroboric

acid (HBF₄, 48% in water, ~3-4 equivalents). Cool the mixture to 0 to -5 °C using an ice-salt

bath.

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal

amount of cold water. Add this solution dropwise to the stirred suspension while maintaining

the internal temperature below 0 °C.

Stirring: Continue stirring the mixture at 0 °C for an additional 30-60 minutes after the

addition is complete. The formation of the diazonium salt is often indicated by a change in

color and the dissolution of the starting amine. The resulting diazonium tetrafluoroborate salt

may precipitate.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

Isolation of Salt: Filter the precipitated diazonium tetrafluoroborate salt under vacuum. Wash

the solid sequentially with cold 5% HBF₄ solution, then with cold ethanol, and finally with cold

diethyl ether to facilitate drying. Dry the salt under vacuum. Caution: Diazonium salts can be

explosive when dry and should be handled with extreme care and behind a blast shield.

Decomposition: Gently heat the dry diazonium salt in an appropriate flask. The

decomposition typically occurs between 100-150 °C and is accompanied by the evolution of
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nitrogen gas (N₂) and boron trifluoride (BF₃). The heating should be controlled to prevent

overly vigorous decomposition.

Alternative (in situ): Alternatively, the aqueous solution of the diazonium salt can be irradiated

with a UV lamp or heated in an organic solvent to induce decomposition, although yields

may vary.

Step 3: Work-up and Purification

Extraction: Once the decomposition is complete, cool the reaction mixture. Dissolve the

crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash

the organic solution with water, followed by a saturated sodium bicarbonate solution, and

finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude solid by column chromatography on silica gel (using a

hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g.,

ethanol/water or toluene) to yield pure 6-Fluoronaphthalen-2-ol.

Potential Biological Activity and Applications
Naphthalene derivatives are a well-established scaffold in medicinal chemistry, exhibiting a

wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial

properties. The introduction of fluorine can enhance these properties.

Anticancer Potential and STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is

persistently activated in a wide variety of human cancers and plays a crucial role in tumor cell

proliferation, survival, invasion, and angiogenesis.[2] The STAT3 signaling pathway is therefore

a key target for the development of novel cancer therapeutics. Several naphthalene-based

compounds have been investigated as potential STAT3 inhibitors. While 6-Fluoronaphthalen-
2-ol has not been specifically tested, its core structure makes it a candidate for investigation as

a STAT3 signaling modulator.
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Table 3: Cytotoxic Activity (IC₅₀) of Selected Naphthalene Derivatives Against Human Cancer

Cell Lines

Compound
Class

Cell Line Cancer Type IC₅₀ (µM) Reference

Naphthalene-

substituted

triazole

spirodienone

MDA-MB-231 Breast 0.03 - 0.26 [3]

Naphthalene-

substituted

triazole

spirodienone

Hela Cervical 0.07 - 0.72 [3]

Naphthalene-

substituted

triazole

spirodienone

A549 Lung 0.08 - 2.00 [3]

Aminobenzylnap

hthol derivative

(MMZ-45B)

HT-29 Colon 31.78 ± 3.93 [4]

1-Alkyl-2-

naphthol

derivative (5d)

Various Multiple 1.2 ± 1.1 [5]

Note: This table provides context on the potential of the naphthalene scaffold. The activity of 6-
Fluoronaphthalen-2-ol must be determined experimentally.

Mandatory Visualizations
Diagram 1: General Experimental Workflow for Synthesis and Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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